molecular formula C9H8O3 B1361557 4-Phenyl-1,3-dioxolan-2-one CAS No. 4427-92-3

4-Phenyl-1,3-dioxolan-2-one

Cat. No. B1361557
Key on ui cas rn: 4427-92-3
M. Wt: 164.16 g/mol
InChI Key: ZKOGUIGAVNCCKH-UHFFFAOYSA-N
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Patent
US09006425B2

Procedure details

Decene oxide (8.98 mins), decene carbonate (13.40 mins)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
decene carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1OC1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12](=[O:15])([OH:14])[OH:13].C=CCCCCCCCC>>[CH2:10]1[CH:9]([C:8]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[O:14][C:12](=[O:13])[O:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CCCCCCCC)O1
Name
decene carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.C=CCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1OC(=O)OC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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